molecular formula C15H18BrN5O2S2 B6546629 N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 886941-87-3

N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B6546629
CAS No.: 886941-87-3
M. Wt: 444.4 g/mol
InChI Key: FRGFXCAUWQHPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butylcarbamoyl amino group at position 5 and a sulfanyl bridge connecting the thiadiazole to an acetamide moiety. Key structural features include:

  • Sulfanyl bridge: Enhances molecular flexibility and redox activity.
  • tert-Butylcarbamoyl group: Increases steric bulk and lipophilicity.
  • 4-Bromophenyl group: Contributes to halogen bonding and electron-withdrawing effects.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2S2/c1-15(2,3)19-12(23)18-13-20-21-14(25-13)24-8-11(22)17-10-6-4-9(16)5-7-10/h4-7H,8H2,1-3H3,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGFXCAUWQHPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by a thiadiazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is C₁₃H₁₈BrN₄O₂S₂ with a molecular weight of approximately 378.34 g/mol. The unique combination of functional groups contributes significantly to its biological properties.

The primary mechanism by which this compound exhibits anticancer activity involves interference with DNA replication and cell proliferation processes. Thiadiazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines:

  • Alam et al. (2011) reported that various thiadiazole derivatives showed significant growth inhibition against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. The most potent compounds had IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
  • Aliabadi et al. (2013) investigated the anticancer activity of related thiadiazole compounds against prostate (PC3), breast (MDA), and glioblastoma (U87) cell lines. Their findings indicated that certain derivatives exhibited superior activity compared to standard chemotherapeutics like Imatinib .

Case Studies

StudyCompoundCell LinesIC50 Value
Alam et al. (2011)Various thiadiazolesA549, SK-MEL-2, SK-OV-3, HCT154.27 µg/mL
Aliabadi et al. (2013)N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamidePC3, MDA, U87IC50 = 9 μM

Additional Biological Activities

In addition to anticancer properties, thiadiazole derivatives have been studied for their antimicrobial and antioxidant activities:

  • Antimicrobial Activity : Thiadiazole compounds have demonstrated significant antibacterial effects against various pathogens due to their ability to disrupt bacterial cell walls and inhibit protein synthesis.
  • Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Comparison with Similar Compounds

Heterocyclic Core Influence

  • Thiadiazole vs. Oxadiazole: Thiadiazole derivatives (e.g., the target compound and ) exhibit greater aromatic stability compared to oxadiazole analogues ().
  • Bioactivity: Oxadiazole derivatives () demonstrate notable antimicrobial activity, but thiadiazole-based compounds may offer improved pharmacokinetic profiles due to increased metabolic stability .

Substituent Effects

  • tert-Butylcarbamoyl Group : This substituent introduces steric hindrance and lipophilicity, which could enhance membrane permeability compared to smaller N-substituents (e.g., methyl or benzyl in ) .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~434.3 g/mol, estimated) is lower than (512.46 g/mol), suggesting better solubility. However, the tert-butyl group may reduce aqueous solubility compared to ’s derivatives .
  • Bond Length Variations : Crystallographic data for N-(4-bromophenyl)acetamide () reveals bond length differences (e.g., C6–Br: 1.8907 Å vs. 1.91 Å in analogues), indicating subtle conformational adaptability that may influence intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.